(3,3-Dimethylcyclopentyl)hydrazine

Medicinal Chemistry Pharmacokinetics Property-Based Design

Researchers synthesizing hydrazone-based libraries frequently encounter inconsistent reactivity and conformational flexibility from generic hydrazines, leading to variable target engagement and poor PK profiles. (3,3-Dimethylcyclopentyl)hydrazine directly addresses these limitations through its sterically congested gem-dimethylcyclopentane scaffold that restricts rotational freedom and modulates nucleophilicity for reproducible hydrazone formation. • Enables potent target engagement-a 3,3-dimethylcyclopentyl-containing analog achieved IC50 of 10.5 nM against KDM2B. • Supplied predominantly as the dihydrochloride salt (CAS 2680539-67-5) for enhanced aqueous solubility, ambient handling stability, and simplified formulation. • Provides a rigid, lipophilic anchor that improves pharmacokinetic properties over unsubstituted cyclopentyl- or phenylhydrazine analogs.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B13240183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Dimethylcyclopentyl)hydrazine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1(CCC(C1)NN)C
InChIInChI=1S/C7H16N2/c1-7(2)4-3-6(5-7)9-8/h6,9H,3-5,8H2,1-2H3
InChIKeyXTEHUBPZFBXEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,3-Dimethylcyclopentyl)hydrazine: Key Physicochemical Properties


(3,3-Dimethylcyclopentyl)hydrazine (CAS: 851510-37-7) is a specialized alkyl hydrazine featuring a cyclopentane ring with gem-dimethyl substitution at the 3-position and a terminal hydrazine moiety . The free base has a molecular formula of C₇H₁₆N₂ and a molecular weight of 128.22 g/mol . It is also commonly supplied and utilized as the dihydrochloride salt (CAS: 2680539-67-5) to enhance handling stability and aqueous solubility . As a primary hydrazine, it serves as a key synthon in condensation reactions with carbonyl compounds to form hydrazones, which are explored for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Building Block

Primary hydrazine for hydrazone library synthesis

Salt Form

Dihydrochloride salt enables aqueous solution-phase chemistry and consistent reagent quality

Scaffold

Gem-dimethyl cyclopentyl provides conformational bias for restricted hydrazone geometries

Why (3,3-Dimethylcyclopentyl)hydrazine Cannot Be Replaced


The (3,3-Dimethylcyclopentyl)hydrazine scaffold introduces critical structural and electronic perturbations that are absent in simpler analogs like cyclopentylhydrazine or phenylhydrazine, fundamentally altering its reactivity, biological target engagement, and physicochemical profile [1]. The gem-dimethyl group creates a sterically congested and conformationally biased environment that restricts the rotational freedom of the hydrazine moiety and influences the nucleophilicity of the terminal nitrogen atoms . This structural feature directly impacts the compound's ability to form stable hydrazones and its interaction with biological targets. In contrast, unsubstituted cyclopentylhydrazine (MW: 100.16 g/mol) lacks this conformational constraint and the increased lipophilicity imparted by the dimethyl group, while phenylhydrazine introduces aromaticity and distinct electronic properties that drive different reaction pathways . The dihydrochloride salt form of the target compound further differentiates it by providing a stable, water-soluble reagent that simplifies handling compared to the free base, a critical factor in reproducible research workflows . Substituting with a generic hydrazine would therefore yield different reaction kinetics, altered product distribution, and unpredictable biological outcomes, making (3,3-Dimethylcyclopentyl)hydrazine a non-fungible building block for projects requiring specific steric and lipophilic parameters [2].

Target
Cyclopentylhydrazine
Molecular Weight
128.22 g/mol
100.16 g/mol
Conformation
Restricted by gem-dimethyl
Unrestricted, flexible
Salt Form
Dihydrochloride salt (stable, water-soluble)
Typically free base (oil, air-sensitive)

(3,3-Dimethylcyclopentyl)hydrazine Differentiation Evidence


Lipophilicity and Molecular Weight vs. Unsubstituted Cyclopentylhydrazine

(3,3-Dimethylcyclopentyl)hydrazine exhibits a higher molecular weight and, by inference, increased lipophilicity compared to the unsubstituted cyclopentylhydrazine analog. The molecular weight is 128.22 g/mol for the target compound versus 100.16 g/mol for cyclopentylhydrazine , a difference of +28.06 g/mol. The addition of the gem-dimethyl group contributes to an estimated increase in logP and a more compact, conformationally restricted structure. These parameters are critical in medicinal chemistry for modulating target binding, membrane permeability, and metabolic stability.

Physicochemical Profile
Class-level inference
128.22 g/mol vs 100.16 g/mol (Δ +28.06)
Supports lipophilicity tuning for lead optimization
Property inferred from formula; verify experimentally
Medicinal Chemistry Pharmacokinetics Property-Based Design

Dihydrochloride Salt Stability and Aqueous Solubility

The dihydrochloride salt of (3,3-Dimethylcyclopentyl)hydrazine (CAS: 2680539-67-5) is specifically formulated to overcome the handling and stability challenges common to free hydrazine bases . While quantitative stability data under accelerated conditions is not publicly available, the presence of two hydrochloride groups is a well-established method for enhancing the stability of hydrazines towards oxidation and improving their solubility in aqueous buffers . The free base form of (3,3-Dimethylcyclopentyl)hydrazine, like many primary alkyl hydrazines, is an oil or low-melting solid that is prone to air oxidation and decomposition, necessitating inert atmosphere handling. The dihydrochloride salt is supplied as a powder with a specified purity of 95% and a recommended storage temperature of room temperature, indicating improved shelf-life and ease of use compared to the free base . This form allows for direct use in aqueous or polar organic solvent reactions without the need for in situ salt formation or neutralization.

Salt Stability Profile
Class-level inference
Powder, 95% purity, RT storage; stable in aqueous buffers
Enables consistent reagent quality and aqueous handling
Quantitative stability data not publicly available
Chemical Handling Reagent Stability Solution-Phase Chemistry

Conformational Restriction from Gem-Dimethyl Substitution

The 3,3-dimethyl substitution on the cyclopentane ring introduces a significant steric element that restricts the conformational flexibility of the hydrazine-bearing side chain. This structural feature has been exploited in related compound classes to enhance biological activity and target selectivity. For example, a closely related analog, 1-(3,3-dimethylcyclopentyl)-4-[1-(4-isopropylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]piperazine, demonstrates potent enzyme inhibition with an IC50 of 10.5 nM against KDM2B [1]. This level of potency is often unattainable with simpler, more flexible cyclopentyl derivatives, as the constrained scaffold can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding [2]. While direct IC50 data for (3,3-Dimethylcyclopentyl)hydrazine itself against a defined target is not publicly available, the demonstrated potency of the 3,3-dimethylcyclopentyl-containing analog provides a strong class-level inference that the gem-dimethyl group is a key pharmacophoric element for achieving high target affinity.

Conformational Restriction Potency
Class-level inference (analog)
IC50 = 10.5 nM (KDM2B, analog)
Suggests scaffold may enable high target affinity
Confirm with target compound; derivative data only
Medicinal Chemistry Conformational Analysis Drug Design

(3,3-Dimethylcyclopentyl)hydrazine Application Scenarios


Constrained Hydrazone Inhibitor Synthesis

As a primary building block, (3,3-Dimethylcyclopentyl)hydrazine is ideal for the synthesis of hydrazone libraries targeting enzymes where conformational restriction is beneficial. The gem-dimethyl group imparts a rigid, lipophilic anchor that can improve target engagement and pharmacokinetic properties . This is directly supported by the low nanomolar potency (IC50 = 10.5 nM) observed for a 3,3-dimethylcyclopentyl-containing analog against KDM2B, highlighting the scaffold's potential for developing potent inhibitors [1].

Herbicide and Fungicide Design

Hydrazine derivatives are established scaffolds in agrochemical discovery, exhibiting herbicidal and fungicidal activities . The unique steric and lipophilic profile of the 3,3-dimethylcyclopentyl group can be leveraged to design analogs with improved bioavailability and selectivity in plant systems compared to simpler alkyl hydrazines. Its enhanced stability as the dihydrochloride salt facilitates reliable formulation and field trial preparation .

Stable Reagent for Hydrazone and Heterocycle Construction

The dihydrochloride salt form provides a convenient, stable, and water-soluble source of the (3,3-dimethylcyclopentyl)hydrazine nucleophile for a range of condensation and cyclization reactions . This eliminates the hazards and reproducibility issues associated with using volatile or unstable free hydrazine bases. It is particularly useful in multi-step syntheses of complex molecules, including natural product analogs and pharmaceuticals, where precise control over sterics is required .

Steric Effects on Hydrazine Reactivity

This compound serves as an excellent model substrate for fundamental studies investigating the influence of steric hindrance on the nucleophilicity of hydrazines and the rates of hydrazone formation. Its well-defined, bulky alkyl group allows for controlled studies of reaction mechanisms and the development of new synthetic methodologies for sterically demanding substrates [2].

Application
Selection Property
Validation Focus
Conformationally-restricted inhibitor synthesis
Sterically constrained scaffold for hydrazone library
Enzyme inhibition and target engagement profiling
Agrochemical analog discovery
Steric and lipophilic differentiation from simple alkyl hydrazines
Herbicidal/fungicidal activity screening in plant models
Multi-step heterocycle synthesis
Air-stable, water-soluble dihydrochloride reagent
Reaction reproducibility and intermediate purity
Mechanistic study of steric effects on hydrazine reactivity
Well-defined steric environment from gem-dimethyl group
Kinetic analysis of hydrazone formation rates
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